molecular formula C11H12N2O3 B8301775 methyl 1-(methoxymethyl)-1H-indazole-5-carboxylate

methyl 1-(methoxymethyl)-1H-indazole-5-carboxylate

Cat. No.: B8301775
M. Wt: 220.22 g/mol
InChI Key: IIZPSQZRQDIKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(methoxymethyl)-1H-indazole-5-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 1-(methoxymethyl)indazole-5-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-15-7-13-10-4-3-8(11(14)16-2)5-9(10)6-12-13/h3-6H,7H2,1-2H3

InChI Key

IIZPSQZRQDIKCM-UHFFFAOYSA-N

Canonical SMILES

COCN1C2=C(C=C(C=C2)C(=O)OC)C=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 1H-indazole-5-carboxylate (5.02 g, 28.5 mmol) in N,N-dimethylformamide (60 mL) was added sodium hydride (60% in oil, 1.26 g, 31.5 mmol) at room temperature, and the resulting mixture was stirred for 10 min. To this reaction mixture was added dropwise a solution of (chloromethyl)methylether (2.39 mL, 31.5 mmol) in tetrahydrofuran (20 mL) at −20° C. over 10 min, and the resulting mixture was allowed to warm to room temperature over 2 hr. The reaction mixture was diluted with ethyl acetate, washed twice with water and once with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=2/1), and crystallized from hexane/ethyl acetate to give the title compound (3.62 g, yield 58%) as colorless crystals.
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.39 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
58%

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